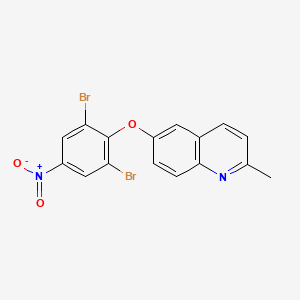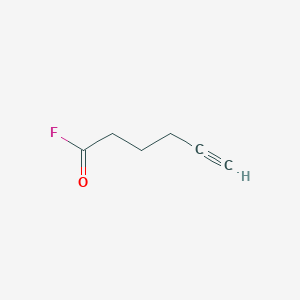
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one is an organic compound that features a methoxyphenyl group, an oct-7-ene chain, and a sulfonyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate:
Attachment of the Oct-7-ene Chain: The oct-7-ene chain can be introduced via a coupling reaction, such as a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the intermediate compound.
Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone, which can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one would depend on its specific applications. For example, if it is used as a pharmaceutical agent, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-one: This compound is unique due to its specific combination of functional groups.
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Methoxyphenyl)-2-(oct-7-ene-1-sulfonyl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of a methoxyphenyl group, an oct-7-ene chain, and a sulfonyl group attached to an ethanone backbone. This combination of functional groups can impart unique chemical and biological properties to the compound.
Eigenschaften
CAS-Nummer |
923294-65-9 |
|---|---|
Molekularformel |
C17H24O4S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-2-oct-7-enylsulfonylethanone |
InChI |
InChI=1S/C17H24O4S/c1-3-4-5-6-7-8-12-22(19,20)14-17(18)15-10-9-11-16(13-15)21-2/h3,9-11,13H,1,4-8,12,14H2,2H3 |
InChI-Schlüssel |
YZHBIDZKVYSUDF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)CS(=O)(=O)CCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)


![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)

![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)

![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)

